Cas no 1779897-88-9 (4'-Chloro-5'-fluoro-2'-methylacetophenone)
4'-Chloro-5'-fluoro-2'-methylacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 4'-Chloro-5'-fluoro-2'-methylacetophenone
-
- Inchi: 1S/C9H8ClFO/c1-5-3-8(10)9(11)4-7(5)6(2)12/h3-4H,1-2H3
- InChI Key: HHTHZIXPSVWTHS-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(C(C)=O)=C(C)C=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1
4'-Chloro-5'-fluoro-2'-methylacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014986-250mg |
4'-Chloro-5'-fluoro-2'-methylacetophenone |
1779897-88-9 | 97% | 250mg |
504.00 USD | 2021-07-05 | |
| Alichem | A010014986-500mg |
4'-Chloro-5'-fluoro-2'-methylacetophenone |
1779897-88-9 | 97% | 500mg |
823.15 USD | 2021-07-05 | |
| Alichem | A010014986-1g |
4'-Chloro-5'-fluoro-2'-methylacetophenone |
1779897-88-9 | 97% | 1g |
1,504.90 USD | 2021-07-05 |
4'-Chloro-5'-fluoro-2'-methylacetophenone Related Literature
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 4'-Chloro-5'-fluoro-2'-methylacetophenone
4'-Chloro-5'-fluoro-2'-methylacetophenone (CAS No. 1779897-88-9): An Overview
4'-Chloro-5'-fluoro-2'-methylacetophenone (CAS No. 1779897-88-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and chemical research. This compound belongs to the class of acetophenones, which are known for their aromatic ketone functional group. The presence of a chlorine atom at the 4' position, a fluorine atom at the 5' position, and a methyl group at the 2' position imparts distinct chemical and physical properties to this molecule, making it a valuable building block in synthetic chemistry.
The chemical formula of 4'-Chloro-5'-fluoro-2'-methylacetophenone is C10H9ClFO, and its molecular weight is approximately 198.63 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point is around 60-62°C, and it exhibits moderate stability under standard laboratory conditions.
In the realm of pharmaceutical research, 4'-Chloro-5'-fluoro-2'-methylacetophenone has shown promise as an intermediate in the synthesis of various bioactive compounds. One notable application is in the development of novel anti-inflammatory agents. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response pathway. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that a series of 4'-Chloro-5'-fluoro-2'-methylacetophenone-based derivatives effectively inhibited cyclooxygenase (COX) enzymes, which are crucial targets for anti-inflammatory drugs.
Beyond its role in anti-inflammatory drug development, 4'-Chloro-5'-fluoro-2'-methylacetophenone has also been explored for its potential as an antimicrobial agent. Research conducted at the University of California, Los Angeles (UCLA) found that certain derivatives of this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the chlorine and fluorine substituents in enhancing the antimicrobial properties of the molecule.
In addition to its pharmaceutical applications, 4'-Chloro-5'-fluoro-2'-methylacetophenone has found utility in materials science and polymer chemistry. The unique combination of halogen and methyl substituents makes it an attractive candidate for the synthesis of functional polymers with tailored properties. For example, researchers at the Massachusetts Institute of Technology (MIT) have utilized this compound as a monomer to create polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in advanced materials for electronics and aerospace industries.
The synthesis of 4'-Chloro-5'-fluoro-2'-methylacetophenone can be achieved through various routes, depending on the desired scale and purity level. One common method involves the Friedel-Crafts acylation of 4-chloro-3-fluorotoluene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds via an electrophilic aromatic substitution mechanism, yielding high yields of the desired product. Alternative synthetic pathways include transition metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions, which offer additional flexibility in terms of reactant choice and reaction conditions.
The safety profile of 4'-Chloro-5'-fluoro-2'-methylacetophenone is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, precautions should be taken to avoid inhalation, ingestion, or skin contact. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizers or reducing agents. Additionally, appropriate personal protective equipment (PPE) should be worn during handling to minimize exposure risks.
In conclusion, 4'-Chloro-5'-fluoro-2'-methylacetophenone (CAS No. 1779897-88-9) is a multifaceted organic compound with a wide range of applications in pharmaceutical research, materials science, and polymer chemistry. Its unique chemical structure endows it with valuable properties that make it an important building block for the synthesis of bioactive compounds and functional materials. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern scientific endeavors.
1779897-88-9 (4'-Chloro-5'-fluoro-2'-methylacetophenone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)